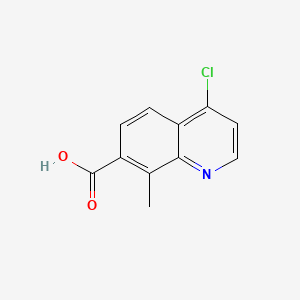
4-Chloro-8-methylquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-methylquinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties . This compound, with the molecular formula C11H8ClNO2, is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 7th position on the quinoline ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminones as intermediates. The reaction typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and chlorination steps . Another method involves the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline acting as a ligand and proton source .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their efficiency and reduced environmental impact . These methods not only improve yields but also minimize the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-8-methylquinoline-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-methylquinoline-7-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-8-methylquinoline: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
8-Chloro-7-methylquinoline-4-carboxylic acid: Similar structure but with different positions of the chlorine and methyl groups, which can affect its chemical reactivity and biological activity.
Uniqueness
4-Chloro-8-methylquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylic acid group on the quinoline ring enhances its reactivity and potential for forming various derivatives .
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
4-chloro-8-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7(11(14)15)2-3-8-9(12)4-5-13-10(6)8/h2-5H,1H3,(H,14,15) |
Clave InChI |
NPEMAFWXKNVHFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C(C=CN=C12)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)

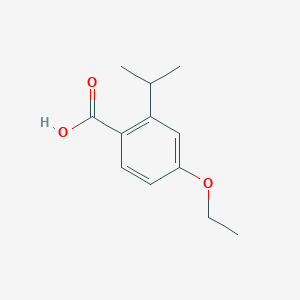
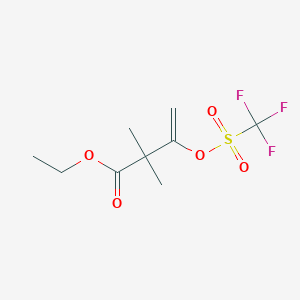
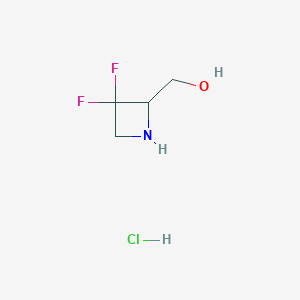

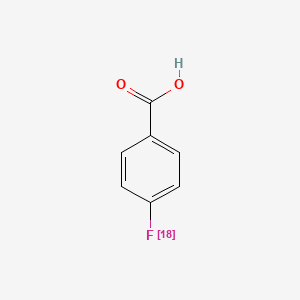

![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
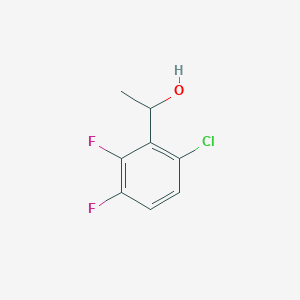
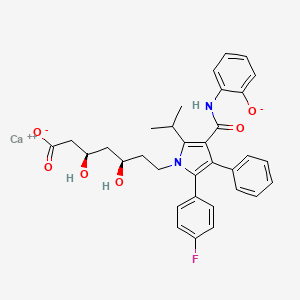
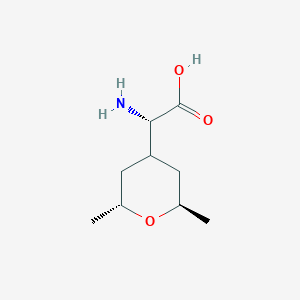
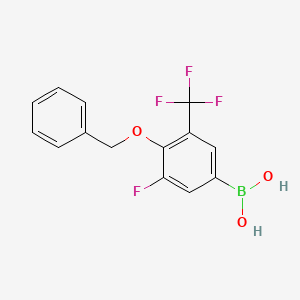
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
